2-Bromo-3-chloro-4,5-dimethylpyridine
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Overview
Description
2-Bromo-3-chloro-4,5-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H7BrClN It is a derivative of pyridine, a basic nitrogen-containing aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4,5-dimethylpyridine typically involves halogenation reactions starting from 4,5-dimethylpyridine. One common method includes the bromination of 4,5-dimethylpyridine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4,5-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of base and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-chloro-4,5-dimethylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It is employed in the study of biological systems and the development of biochemical assays.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4,5-dimethylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethylpyridine
- 2-Chloro-4,5-dimethylpyridine
- 3-Bromo-4,5-dimethylpyridine
Uniqueness
2-Bromo-3-chloro-4,5-dimethylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring This dual halogenation can impart distinct chemical reactivity and biological activity compared to its mono-halogenated counterparts
Properties
Molecular Formula |
C7H7BrClN |
---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
2-bromo-3-chloro-4,5-dimethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-4-3-10-7(8)6(9)5(4)2/h3H,1-2H3 |
InChI Key |
NNYJHBPOVCEXTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)Cl)Br |
Origin of Product |
United States |
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